
2,3,5,5-Tetramethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,5-Tetramethylcyclopenta-1,3-diene is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with four methyl groups at positions 2, 3, 5, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,5-Tetramethylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of precursor compounds followed by selective methylation. The process involves the use of metal catalysts such as palladium or nickel to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,5,5-Tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to yield reduced cyclopentane derivatives.
Substitution: The methyl groups on the cyclopentadiene ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or nickel catalysts
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products:
Oxidation: Ketones, alcohols
Reduction: Reduced cyclopentane derivatives
Substitution: Halogenated or functionalized cyclopentadiene derivatives
Scientific Research Applications
2,3,5,5-Tetramethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to form stable metal complexes, which are valuable in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3,5,5-Tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets through its cyclopentadiene ring. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene to form six-membered rings with dienophiles. This reactivity is attributed to the electron-rich nature of the cyclopentadiene ring, which facilitates the formation of new chemical bonds.
Comparison with Similar Compounds
- 1,2,3,4-Tetramethylcyclopenta-1,3-diene
- 1,2,3,5-Tetramethylcyclopenta-1,3-diene
- 1,2,3,4,5-Pentamethylcyclopenta-1,3-diene
Comparison: 2,3,5,5-Tetramethylcyclopenta-1,3-diene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and stability. Compared to other tetramethylcyclopentadiene derivatives, it exhibits distinct reactivity patterns in cycloaddition and substitution reactions, making it a valuable compound for specialized applications in catalysis and material science.
Properties
CAS No. |
90407-63-9 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
2,3,5,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3 |
InChI Key |
PARKBEFQZLHEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C1C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
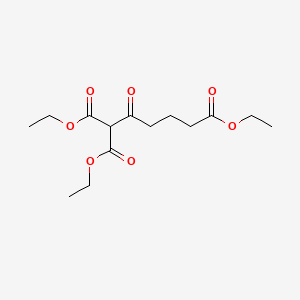
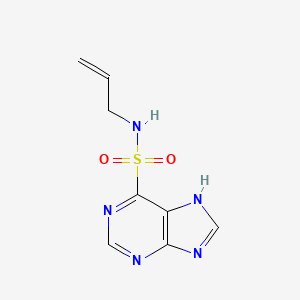

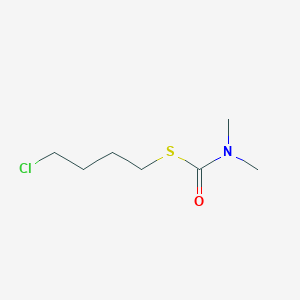
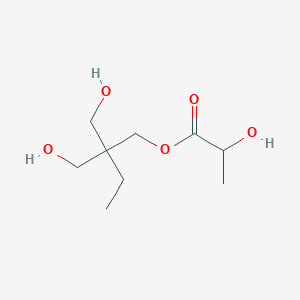
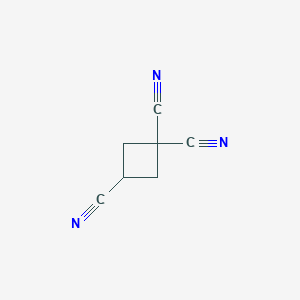
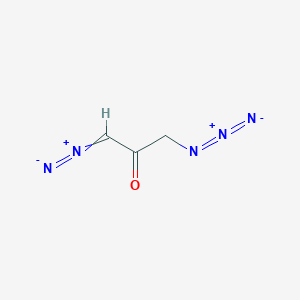
![5,6-Dimethylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B14370889.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
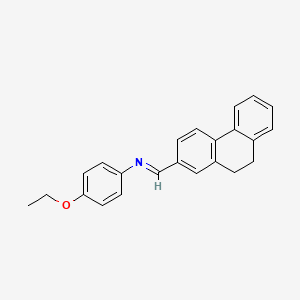
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)

